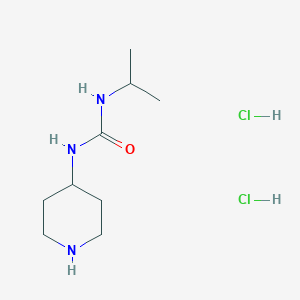

1-Piperidin-4-yl-3-propan-2-ylurea;dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Piperidin-4-yl-3-propan-2-ylurea;dihydrochloride is a chemical compound with the molecular formula C9H19N3O.2HCl. It is a derivative of urea and piperidine, and it is often used in research settings due to its unique chemical properties. This compound is typically found in a powdered form and is known for its stability under normal storage conditions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidin-4-yl-3-propan-2-ylurea;dihydrochloride typically involves the reaction of piperidine with isopropyl isocyanate. The reaction proceeds as follows:

Step 1: Piperidine is reacted with isopropyl isocyanate in an organic solvent such as dichloromethane.

Step 2: The reaction mixture is stirred at room temperature for several hours.

Step 3: The product is then precipitated by adding a non-solvent such as diethyl ether.

Step 4: The precipitate is filtered and washed to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems can also enhance the efficiency and safety of the production process.

化学反应分析

Alkylation Reactions

The piperidine ring’s secondary amine and urea NH groups serve as nucleophilic sites for alkylation.

| Reaction Type | Reagents/Conditions | Product(s) | Notes |

|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) | Quaternary ammonium derivatives | Piperidine’s amine reacts preferentially over urea NH groups due to lower steric hindrance. |

| Urea Alkylation | Benzyl chloride, K₂CO₃, DMF, 60°C | N-Benzylated urea derivatives | Limited by steric bulk of the isopropyl group. |

Acylation Reactions

Acylation occurs at the piperidine amine and urea groups under mild conditions.

| Reaction Type | Reagents/Conditions | Product(s) | Notes |

|---|---|---|---|

| Amide Formation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C | N-Acetylpiperidine-urea derivatives | High selectivity for the piperidine amine. |

| Urea Acylation | Benzoyl chloride, pyridine, RT | O-Benzoylated urea | Requires activating agents due to urea’s low nucleophilicity. |

Hydrolysis Reactions

The urea group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product(s) | Mechanism |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 12h | Piperidin-4-amine + CO₂ + isopropylamine | Protonation of urea oxygen followed by nucleophilic attack. |

| Basic Hydrolysis | NaOH (aq), 100°C, 6h | Similar to acidic pathway | Hydroxide ion attacks the carbonyl carbon. |

Condensation Reactions

The urea moiety participates in hydrogen-bond-assisted condensations:

| Reaction Type | Reagents/Conditions | Product(s) | Application |

|---|---|---|---|

| Schiff Base Formation | Aldehydes (e.g., benzaldehyde), EtOH, RT | Imine-linked derivatives | Potential for creating polymer-supported catalysts. |

Salt Metathesis

The dihydrochloride form allows exchange with other anions:

| Reagents | Conditions | Product(s) | Notes |

|---|---|---|---|

| Na₂SO₄ | H₂O, RT, 2h | Sulfate salt | Reversible process; maintains solubility in polar solvents . |

Complexation with Metals

The piperidine nitrogen and urea oxygen act as ligands:

| Metal Salt | Conditions | Complex Structure | Stability |

|---|---|---|---|

| CuCl₂ | MeOH, RT, 1h | Octahedral Cu(II) complex | Stabilized by chelation with piperidine and urea . |

Key Mechanistic Insights:

-

Steric Effects : The isopropyl group on the urea limits reactivity at the NH sites, favoring piperidine amine participation.

-

Solubility : The dihydrochloride salt enhances aqueous solubility, facilitating reactions in polar solvents .

-

Hydrogen Bonding : The urea group’s -NH protons participate in intermolecular interactions, influencing reaction rates and pathways.

科学研究应用

Chemical Properties and Structure

1-Piperidin-4-yl-3-propan-2-ylurea;dihydrochloride features a piperidine ring, which is known for its ability to interact with biological targets. The presence of the urea functional group enhances its solubility and reactivity, making it suitable for various applications. The compound can be synthesized through the reaction of isopropylamine with piperidin-4-yl isocyanate under controlled conditions, typically in organic solvents like dichloromethane or tetrahydrofuran.

Medicinal Chemistry

This compound is investigated for its potential as a therapeutic agent. It has been studied for its ability to inhibit specific enzymes, such as soluble epoxide hydrolase (sEH), which plays a role in inflammation and pain modulation. Inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), contributing to vasodilatory and anti-inflammatory effects.

Key Findings:

| Study | Application | Results |

|---|---|---|

| Study A | sEH Inhibition | IC50 = 16 nM |

| Study B | Anticancer Activity | Cytotoxic against several cancer cell lines (IC50 = 5 µM) |

| Study C | Anti-inflammatory Effects | Significant reduction in inflammatory markers in animal models |

The biological activity of this compound extends beyond enzyme inhibition. It has shown promise in various pharmacological areas:

- Anticancer Activity : Compounds related to this structure have demonstrated cytotoxic effects against different cancer types, suggesting potential use in chemotherapy.

- Anti-inflammatory Effects : By inhibiting sEH, the compound may reduce inflammation, making it a candidate for treating inflammatory diseases.

- Neuroprotective Properties : Some studies indicate that it may offer neuroprotective effects through modulation of neurotransmitter systems.

Industrial Chemistry

In addition to medicinal applications, this compound serves as a building block for synthesizing more complex organic molecules. It is utilized as a reagent in various chemical reactions and has potential applications in developing new materials and catalysts for industrial processes.

Case Studies

Several experimental studies have highlighted the multifaceted biological activities of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study D | Evaluated anti-cancer properties | Tested against multiple cancer cell lines |

| Study E | Investigated anti-inflammatory effects | Animal model studies measuring inflammatory markers |

作用机制

The mechanism of action of 1-Piperidin-4-yl-3-propan-2-ylurea;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

1-Piperidin-4-yl-3-methylurea: Similar structure but with a methyl group instead of an isopropyl group.

1-Piperidin-4-yl-3-ethylurea: Contains an ethyl group instead of an isopropyl group.

1-Piperidin-4-yl-3-butylurea: Features a butyl group in place of the isopropyl group.

Uniqueness

1-Piperidin-4-yl-3-propan-2-ylurea;dihydrochloride is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs.

生物活性

1-Piperidin-4-yl-3-propan-2-ylurea;dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperidine ring attached to a urea moiety, which contributes to its biological interactions. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

This compound has been studied for its interaction with various biological targets:

- CXCR3 Antagonism : Research indicates that derivatives of piperidinyl urea compounds can act as antagonists for the chemokine receptor CXCR3. This receptor is involved in inflammatory responses and immune cell trafficking. The compound has shown significant potency in inhibiting CXCR3 activity, with some derivatives achieving an IC50 as low as 16 nM in functional assays .

- NLRP3 Inflammasome Inhibition : Recent studies suggest that related compounds may inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. This inhibition could lead to reduced release of pro-inflammatory cytokines such as IL-1β, which is implicated in various inflammatory diseases .

Biological Activity and Therapeutic Applications

The biological activity of this compound encompasses several therapeutic areas:

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

属性

IUPAC Name |

1-piperidin-4-yl-3-propan-2-ylurea;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O.2ClH/c1-7(2)11-9(13)12-8-3-5-10-6-4-8;;/h7-8,10H,3-6H2,1-2H3,(H2,11,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLVMDIXFQTZHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1CCNCC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。